Cas no 1097797-12-0 (2-(2,5-dimethylphenyl)morpholine)

2-(2,5-dimethylphenyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-(2,5-dimethylphenyl)morpholine
- 1097797-12-0
- EN300-1829306
- CS-0281205
-
- インチ: 1S/C12H17NO/c1-9-3-4-10(2)11(7-9)12-8-13-5-6-14-12/h3-4,7,12-13H,5-6,8H2,1-2H3
- InChIKey: LNTPAUWRGWFRQN-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC1C1C=C(C)C=CC=1C
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 21.3Ų
2-(2,5-dimethylphenyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829306-2.5g |
2-(2,5-dimethylphenyl)morpholine |
1097797-12-0 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1829306-0.1g |
2-(2,5-dimethylphenyl)morpholine |
1097797-12-0 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1829306-5g |
2-(2,5-dimethylphenyl)morpholine |
1097797-12-0 | 5g |
$1614.0 | 2023-09-19 | ||
Enamine | EN300-1829306-1g |
2-(2,5-dimethylphenyl)morpholine |
1097797-12-0 | 1g |
$557.0 | 2023-09-19 | ||
Enamine | EN300-1829306-0.25g |
2-(2,5-dimethylphenyl)morpholine |
1097797-12-0 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1829306-10.0g |
2-(2,5-dimethylphenyl)morpholine |
1097797-12-0 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1829306-0.05g |
2-(2,5-dimethylphenyl)morpholine |
1097797-12-0 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1829306-0.5g |
2-(2,5-dimethylphenyl)morpholine |
1097797-12-0 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1829306-1.0g |
2-(2,5-dimethylphenyl)morpholine |
1097797-12-0 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1829306-5.0g |
2-(2,5-dimethylphenyl)morpholine |
1097797-12-0 | 5g |
$3396.0 | 2023-05-26 |
2-(2,5-dimethylphenyl)morpholine 関連文献
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
2-(2,5-dimethylphenyl)morpholineに関する追加情報
Introduction to 2-(2,5-dimethylphenyl)morpholine (CAS No. 1097797-12-0)
2-(2,5-dimethylphenyl)morpholine, identified by the Chemical Abstracts Service Number (CAS No.) 1097797-12-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This morpholine derivative, characterized by its structural motif of a morpholine ring fused with a 2,5-dimethylphenyl group, has garnered attention due to its potential applications in drug discovery and development. The compound’s unique chemical constitution positions it as a valuable candidate for further exploration in synthetic chemistry and pharmacological studies.
The structural framework of 2-(2,5-dimethylphenyl)morpholine consists of a morpholine core, which is a six-membered heterocyclic structure containing an oxygen atom and two nitrogen atoms, linked to a phenyl ring substituted with two methyl groups at the 2- and 5-positions. This configuration imparts specific electronic and steric properties to the molecule, making it of interest for modulating biological targets. The presence of both aromatic and heterocyclic components in its structure suggests potential interactions with various biological receptors and enzymes, which are pivotal in the development of therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of morpholine derivatives due to their versatility in drug design. 2-(2,5-dimethylphenyl)morpholine is no exception and has been investigated for its potential role in various therapeutic contexts. One of the most promising areas of research involves its application as an intermediate in the synthesis of more complex pharmacophores. The compound’s ability to serve as a building block for larger molecules makes it a valuable asset in medicinal chemistry libraries.
Recent studies have highlighted the importance of morpholine derivatives in addressing neurological disorders. The morpholine scaffold is known to exhibit interactions with serotonin receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. Given this context, 2-(2,5-dimethylphenyl)morpholine has been explored as a potential lead compound for developing novel serotonin receptor modulators. Preliminary computational studies suggest that this derivative may possess properties conducive to enhancing serotonin receptor affinity without causing excessive side effects.
The synthesis of 2-(2,5-dimethylphenyl)morpholine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by cyclization steps to form the morpholine ring. Advances in catalytic methods have enabled more efficient and sustainable synthesis pathways for this compound. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the phenyl-morpholine linkage with improved efficiency compared to traditional methods.
The pharmacokinetic profile of 2-(2,5-dimethylphenyl)morpholine is another critical aspect that has been examined in recent research. Studies indicate that this compound exhibits moderate solubility in water and lipids, suggesting potential for both oral and parenteral administration. Additionally, preliminary toxicological assessments have shown that it demonstrates acceptable safety margins at therapeutic doses. These findings make it an attractive candidate for further clinical development.
In conclusion, 2-(2,5-dimethylphenyl)morpholine (CAS No. 1097797-12-0) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its role as a synthetic intermediate and its pharmacological properties make it a valuable asset for drug discovery efforts targeting neurological disorders among other conditions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
1097797-12-0 (2-(2,5-dimethylphenyl)morpholine) 関連製品
- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)
- 2229443-56-3(5-(1-Amino-2,2-dimethylcyclopropyl)-2-nitrophenol)
- 882568-97-0((3-methyl-3H-diazirin-3-yl)methanamine)
- 35250-75-0(Ethanethioic acid, S-(2-pyridinylmethyl) ester)
- 1354938-82-1(3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol)
- 2228018-27-5(rac-(3R,4S)-4-(pent-4-en-2-yl)oxolan-3-ol)
- 25140-93-6(2-3-(propan-2-yl)phenoxypropanoic Acid)
- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)
- 1645267-57-7(1-(1-Adamantyl)-3,5-dimethylpyridinium bromide)
- 1261468-29-4(2-(Chloromethyl)-5-hydroxynaphthalene)




